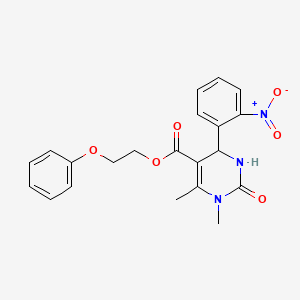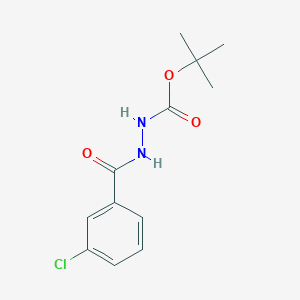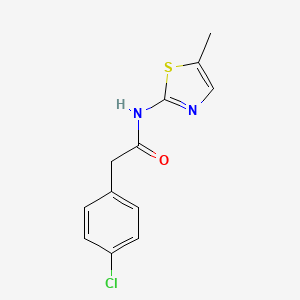![molecular formula C17H22N2S B5058731 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a synthetic compound that belongs to the family of piperazine derivatives. MeOPP has been widely studied for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which are known to play key roles in the regulation of mood and anxiety. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been found to modulate the activity of dopamine receptors, particularly the D2 subtype, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit various biochemical and physiological effects in animal models. In neuroscience, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been found to increase the levels of serotonin and dopamine in the brain, which are known to play crucial roles in the regulation of mood, anxiety, and cognition. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been shown to decrease the levels of glutamate, which is involved in the regulation of excitatory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the central nervous system. However, one limitation is its potential toxicity and side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine. One direction is the development of novel drugs based on the chemical structure and pharmacological profile of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, which could lead to the discovery of new therapeutic agents for the treatment of various disorders, such as depression, anxiety, and schizophrenia. Another direction is the investigation of the molecular mechanisms underlying the effects of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine on neurotransmitter systems in the brain, which could provide insights into the pathophysiology of these disorders. Finally, the exploration of the potential applications of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine in other scientific research fields, such as oncology and immunology, could lead to the discovery of new therapeutic targets and treatment strategies.
Métodos De Síntesis
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with 5-methyl-2-thienylacetaldehyde, followed by cyclization with ethylene glycol and subsequent reduction with sodium borohydride. The final product is obtained through purification and isolation techniques, such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various scientific research fields. In neuroscience, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are known to play crucial roles in the regulation of mood, anxiety, and cognition. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been found to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
In pharmacology, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been investigated for its potential use as a drug candidate for the treatment of various disorders, such as depression, anxiety, and schizophrenia. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit antidepressant and anxiolytic effects in animal models, as well as antipsychotic-like effects in schizophrenia models.
In medicinal chemistry, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been studied for its potential use as a lead compound for the development of novel drugs with improved therapeutic profiles. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been found to possess a unique chemical structure and pharmacological profile that could be exploited for the development of new drugs with enhanced efficacy and reduced side effects.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-14-3-6-16(7-4-14)19-11-9-18(10-12-19)13-17-8-5-15(2)20-17/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOSMTJKGKQXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)

![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)



![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)